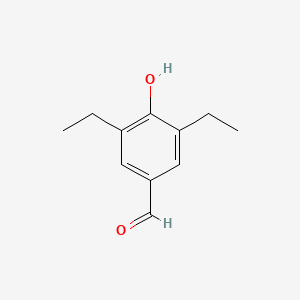

3,5-Diethyl-4-hydroxybenzaldehyde

描述

Significance in Contemporary Organic Synthesis

In the realm of organic synthesis, 3,5-disubstituted-4-hydroxybenzaldehydes are valuable building blocks. The aldehyde group readily participates in a variety of chemical transformations, including nucleophilic additions, condensations, and oxidations, allowing for the construction of more complex molecular architectures.

The synthesis of such hindered phenolic aldehydes can be achieved through various methods, including the formylation of the corresponding 2,6-disubstituted phenols. For instance, the Duff reaction or the Reimer-Tiemann reaction are classical methods for introducing an aldehyde group onto a phenol (B47542) ring. More modern approaches may involve metal-catalyzed oxidations of the corresponding benzyl (B1604629) alcohols or methylphenols. A general synthetic approach to 4-hydroxybenzaldehyde (B117250) derivatives involves the oxidation of p-cresol (B1678582) derivatives. This can be achieved using oxygen in the presence of a base and a cobalt catalyst. googleapis.com

The reactivity of the aldehyde and hydroxyl groups can be selectively controlled, making these compounds versatile intermediates. For example, the hydroxyl group can be protected, allowing for selective reactions at the aldehyde functionality, and vice versa. This differential reactivity is crucial for multi-step synthetic sequences.

Role in Medicinal Chemistry Research

The 4-hydroxybenzaldehyde scaffold is a common motif in many biologically active compounds. The phenolic hydroxyl group is a known contributor to antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. The substituents at the 3 and 5 positions can modulate this antioxidant potential and influence other biological properties.

While direct studies on the medicinal properties of 3,5-Diethyl-4-hydroxybenzaldehyde are limited, research on analogous compounds offers significant insights. For example, derivatives of 4-hydroxybenzaldehyde have been investigated for their tyrosinase inhibitory activity, which is relevant to the treatment of hyperpigmentation disorders. nih.gov A study on novel 4-hydroxybenzaldehyde derivatives showed that many had more potent inhibitory activities than the parent compound. nih.gov

Furthermore, the general class of hindered phenols is well-known for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research on 3,5-disubstituted-4-hydroxyphenyl derivatives has shown their potential as potent inhibitors of lipid peroxidation and cell toxicity, suggesting neuroprotective applications. nih.gov The anti-inflammatory and antinociceptive activities of 4-hydroxybenzaldehyde and its analogues have also been reported, indicating a broad spectrum of potential therapeutic applications.

The aldehyde group provides a convenient handle for the synthesis of various derivatives, such as Schiff bases. Schiff bases derived from substituted benzaldehydes have been shown to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov The reaction of this compound with primary amines would yield a series of Schiff bases with potentially interesting and tunable biological profiles.

Relevance in Advanced Materials Science Applications

In the field of materials science, molecules containing phenolic and aldehydic functionalities are valuable monomers for the synthesis of novel polymers. The hydroxyl and aldehyde groups can participate in polymerization reactions to form poly(azomethine)s, polyesters, and phenolic resins.

The hindered nature of this compound can influence the properties of the resulting polymers, potentially leading to materials with enhanced thermal stability and specific solubility characteristics. For instance, the oxidative polycondensation of 4-hydroxybenzaldehyde has been shown to produce oligo- and poly(4-hydroxybenzaldehyde) with good thermal stability. researchgate.net The incorporation of diethyl groups would likely modify the polymer's physical properties, such as its glass transition temperature and solubility in organic solvents.

Furthermore, Schiff bases derived from substituted benzaldehydes can be used to create polymers with interesting optical and electronic properties. researchgate.net These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The specific electronic properties of the 3,5-diethyl-4-hydroxyphenyl moiety could be harnessed to tune the performance of these advanced materials. The synthesis of hindered phenol-linked benzophenone (B1666685) hybrid compounds has been explored for creating multifunctional polymer additives with enhanced anti-aging performance. nih.gov

Structure

3D Structure

属性

IUPAC Name |

3,5-diethyl-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-5-8(7-12)6-10(4-2)11(9)13/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNOWFFHYALTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1O)CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989630 | |

| Record name | 3,5-Diethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69574-07-8 | |

| Record name | 3,5-Diethyl-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69574-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diethyl-4-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069574078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diethyl-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Studies

Established Synthetic Pathways for 3,5-Diethyl-4-hydroxybenzaldehyde

Several established methods can be employed for the synthesis of 3,5-disubstituted-4-hydroxybenzaldehydes. These pathways often involve either the direct formylation of a substituted phenol (B47542) or the oxidation of a precursor molecule.

A direct and high-yield synthesis of this compound involves the oxidation of the propyl ether of 3,5-diethyl-4-hydroxybenzyl alcohol. google.com In a documented procedure, air is passed through a solution of the starting material in n-propanol containing a catalytic amount of copper monochloride at 60°C. google.com This method reportedly yields this compound at 96.2% of the theoretical value. google.com

Analogous methods have been well-documented for similar compounds. For instance, 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) can be synthesized by the oxidation of 2,4,6-trimethylphenol (B147578). One such method involves heating the starting material with a 5 percent platinum on carbon catalyst in acetic acid under oxygen pressure, achieving a 75% yield. prepchem.com

Classic formylation reactions also provide established routes. The Duff reaction , which employs hexamine as the formylating agent, is particularly suitable for phenols with electron-donating substituents. wikipedia.org When the ortho positions on the phenolic ring are blocked, as in the case of 2,6-diethylphenol (B86025), formylation occurs preferentially at the para position to yield this compound. wikipedia.org While generally effective, the Duff reaction is often characterized by low yields. wikipedia.orgecu.edu

Another classical method is the Reimer-Tiemann reaction , which converts phenols to ortho-hydroxy benzaldehydes using chloroform (B151607) and a strong base. byjus.comwikipedia.org The reaction proceeds through the formation of dichlorocarbene (B158193) as the reactive species. wikipedia.org While this reaction typically favors ortho-formylation, modifications can be made to favor the para-product, making it a potential, though less direct, pathway for synthesizing the target compound from 2,6-diethylphenol. byjus.comsciencemadness.org

Exploration of Novel Synthetic Routes for Substituted 4-Hydroxybenzaldehydes

Research into the synthesis of substituted 4-hydroxybenzaldehydes is increasingly focused on the development of efficient, selective, and environmentally benign catalytic systems. Catalytic oxidation, in particular, has emerged as a promising approach.

The direct oxidation of methyl or functionalized methyl groups at the para-position of a phenol offers an atom-economical route to the corresponding aldehyde. This area is dominated by research into transition metal and enzymatic catalysts.

Copper catalysts are effective for the selective oxidation of substituted phenols and their derivatives. Research has shown that 2,4,6-trimethylphenol can be selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde in high yields using catalytic amounts of copper(II) chloride (CuCl₂) with potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) in isopropanol. researchgate.net A proposed mechanism suggests the formation of a quinonemethide intermediate. researchgate.net

A patented method extends this approach to various 3,5-dialkyl-4-hydroxybenzaldehydes. google.com This process involves the copper monochloride-catalyzed air oxidation of the corresponding alkyl ethers of 3,5-dialkyl-4-hydroxybenzyl alcohols in an alcohol solvent. google.com

| Starting Material | Catalyst | Solvent | Temperature | Yield | Reference |

| Ethyl ether of 3,5-dimethyl-4-hydroxybenzyl alcohol | Copper monochloride | Ethanol (B145695) | 60°C | 95.5% | google.com |

| Propyl ether of 3,5-diethyl-4-hydroxybenzyl alcohol | Copper monochloride | n-Propanol | 60°C | 96.2% | google.com |

| n-Butyl ether of 3,5-diisopropyl-4-hydroxybenzyl alcohol | Copper monochloride | n-Butanol | 70°C | 94.3% | google.com |

Cobalt-catalyzed systems have been developed for the efficient and green aerobic oxidation of p-cresol (B1678582) derivatives. researchgate.netgoogleapis.com These methods allow for the direct conversion of the aromatic methyl group into an aldehyde. A typical system uses a catalytic amount of cobalt(II) acetate (B1210297) (Co(OAc)₂) with sodium hydroxide (B78521) (NaOH) under an oxygen atmosphere in an aqueous ethylene (B1197577) glycol solvent at moderate temperatures. researchgate.netchemicalbook.com This approach has been successfully applied to produce a range of 2,6-disubstituted 4-hydroxybenzaldehydes in good to excellent yields. researchgate.net The process is noted for its high selectivity, where only the methyl group at the para-position is oxidized. googleapis.com

| Substrate (p-cresol derivative) | Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |

| 2,6-dimethyl-p-cresol | Co(OAc)₂·4H₂O | NaOH | EG/H₂O | 50°C | 12 h | 88% | chemicalbook.com |

| p-cresol | Cobalt(II) chloride | NaOH | Methanol (B129727) | 60°C | 6 h | 78% | googleapis.com |

Iron, being abundant and non-toxic, is an attractive metal for catalysis. frontiersin.org Iron-catalyzed oxidation reactions, particularly those mimicking biological processes, are a key area of research. Fenton's reagent, a solution of hydrogen peroxide with an iron catalyst (typically an iron salt like ferrous sulfate (B86663) or an iron halide), is known to oxidize phenolic compounds. nih.gov Studies on substituted phenols, including cresols, have demonstrated that they are rapidly oxidized by the Fenton system. nih.gov

More advanced systems utilize iron-containing metal-organic frameworks (MOFs). For example, an Fe-BTC (BTC = 1,3,5-benzenetricarboxylate) framework has been shown to catalyze the hydroxylation of phenol using hydrogen peroxide in water, proceeding through the formation of hydroxyl radicals. scirp.org While specific applications of iron halides for the direct synthesis of this compound are not extensively detailed, the principles of iron-catalyzed oxidation of phenols and alcohols suggest a promising avenue for exploration. frontiersin.orgscirp.org

Biocatalysis offers a highly selective and environmentally friendly alternative for chemical synthesis. The enzymatic oxidation of p-cresol to 4-hydroxybenzaldehyde (B117250) has been observed in biological systems. nih.gov Studies using human liver microsomes have shown that 4-hydroxybenzyl alcohol, a metabolite from the oxidation of the methyl group of p-cresol, is further converted to 4-hydroxybenzaldehyde. nih.gov This bioactivation is mediated by specific cytochrome P450 enzymes, with CYP1A2 being identified as the most active enzyme for the formation of 4-hydroxybenzaldehyde from p-cresol. nih.gov This discovery highlights the potential for using isolated enzymes or whole-cell systems for the specific synthesis of substituted 4-hydroxybenzaldehydes. nih.gov

Formylation Reactions of Appropriately Substituted Phenols

Formylation reactions represent a direct and widely utilized method for the introduction of a formyl group (-CHO) onto a phenol ring, making them a key strategy for synthesizing hydroxybenzaldehydes. wikipedia.orgmdma.ch These reactions are a type of electrophilic aromatic substitution, and their success is often dependent on the electron density of the aromatic ring. wikipedia.org Phenols are excellent substrates due to the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic attack. wikipedia.org

Several named reactions can be employed for the formylation of phenols, including the Reimer-Tiemann, Gattermann, Vilsmeier-Haack, and Duff reactions. wikipedia.org The Duff reaction, for instance, can be used for the mono- or diformylation of 4-substituted phenols. thieme-connect.com A modified Duff reaction using anhydrous trifluoroacetic acid as a solvent has been shown to selectively produce either 4-substituted 2-formylphenols or 4-substituted 2,6-diformylphenols. thieme-connect.com

A particularly effective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride and triethylamine. mdma.chorgsyn.org This method has been shown to be highly regioselective, yielding salicylaldehyde (B1680747) derivatives in high yields. orgsyn.orgorgsyn.org The reaction conditions are generally mild, and the method is applicable to a wide range of substituted phenols, including those with alkyl, alkoxy, and even some electron-withdrawing groups. orgsyn.orgresearchgate.netorgsyn.org The table below summarizes the results of the ortho-formylation of various phenolic derivatives using this method.

Table 1: Formylation of Phenolic Derivatives

| Phenolic Derivative | Product | Yield (%) |

|---|---|---|

| Phenol | Salicylaldehyde | 71 |

| 2-Methylphenol | 2-Hydroxy-3-methylbenzaldehyde | 78 |

| 4-Methylphenol | 2-Hydroxy-5-methylbenzaldehyde | 85 |

| 4-Chlorophenol | 5-Chloro-2-hydroxybenzaldehyde | 82 |

| 4-Methoxyphenol | 2-Hydroxy-5-methoxybenzaldehyde | 91 |

Data sourced from Hofsløkken, N. U. & Skattebøl, L. (1999). mdma.ch

Multicomponent Reaction Strategies for Core Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials, offer an efficient and atom-economical approach to complex molecules. researchgate.net The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of a four-component reaction that can utilize aryl aldehydes. acs.orgorganic-chemistry.orgchemtube3d.com This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate. organic-chemistry.orgchemtube3d.com

The resulting 1,4-dihydropyridines are an important class of compounds with various pharmaceutical applications. nih.gov The Hantzsch synthesis is versatile and can accommodate a wide range of aldehydes, including those with electron-donating or electron-withdrawing substituents. nih.gov An eco-friendly "on-water" protocol for the Hantzsch synthesis has been developed, which proceeds efficiently without a catalyst and minimizes the use of organic solvents. nih.gov

While not a direct synthesis of this compound itself, the Hantzsch reaction demonstrates how a substituted aryl aldehyde with a similar structural motif can be incorporated into a more complex molecular scaffold through a multicomponent strategy. This highlights the potential for designing MCRs that could directly yield complex derivatives of this compound.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Investigation of Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles, particularly those involving transition metals. In the context of synthesizing substituted benzaldehydes, these pathways are relevant to cross-coupling reactions. For instance, nickel-catalyzed cross-coupling reactions of phenol derivatives often involve the oxidative addition of a C-O bond to the nickel center. rsc.orgacs.org

Recent studies using density functional theory have investigated the oxidative addition of phenol derivatives to a nickel(0) complex. rsc.org These studies suggest that for some phenol derivatives, the reaction proceeds through a five-centered transition state, which is energetically more favorable than a three-centered one. rsc.org Following oxidative addition, the desired product is formed through reductive elimination, which regenerates the active catalyst. The characterization of intermediates in these catalytic cycles, such as the (PCy3)2Ni(Ar)(F) complex, provides experimental evidence for the proposed C(sp2)-O oxidative addition step. acs.org

Characterization of Quinonemethide Intermediates

Quinone methides are highly reactive intermediates that have been implicated in a variety of chemical and biological processes. cdnsciencepub.comcdnsciencepub.com They can be generated from the oxidation of phenols or through the photolysis of hydroxybenzyl alcohols. cdnsciencepub.comnih.gov The formation of a quinonemethide intermediate is a plausible step in the oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde. researchgate.net

The proposed mechanism involves the formation of a quinonemethide, followed by the addition of an alcohol to form a 4-(alkoxymethyl)-2,6-dimethylphenol intermediate. researchgate.net This intermediate is then further oxidized and hydrolyzed to yield the final benzaldehyde (B42025) product. researchgate.net The high reactivity of quinone methides stems from the contribution of a polar zwitterionic resonance structure, which makes the benzylic carbon highly electrophilic. nih.gov The characterization of these transient species often requires specialized techniques like laser flash photolysis. cdnsciencepub.comcdnsciencepub.com Theoretical studies using density functional theory have also been employed to confirm the viability of quinone methide formation in condensation reactions of phenol and formaldehyde. mdpi.com

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org These principles are increasingly being applied to the synthesis of important chemical compounds, including substituted benzaldehydes.

One approach to a greener synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde, a closely related compound, involves the cobalt-catalyzed aerobic oxidation of 2,4,6-trimethylphenol. chemicalbook.com This method uses molecular oxygen as the oxidant and is carried out in a mixture of ethylene glycol and water, which are considered more environmentally benign solvents than many traditional organic solvents. chemicalbook.com The reaction proceeds with high chemoselectivity and gives a good yield of the desired product. chemicalbook.com

The following table lists the chemical compounds mentioned in this article.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The aromatic ring of 3,5-diethyl-4-hydroxybenzaldehyde is activated towards electrophilic aromatic substitution (EAS) by the strongly activating hydroxyl (-OH) group and the two moderately activating ethyl (-CH₂CH₃) groups. youtube.comyoutube.com These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. stackexchange.com However, since the para position is occupied by the aldehyde group, substitution occurs at the ortho positions (C2 and C6) relative to the hydroxyl group.

The aldehyde group (-CHO) is a deactivating group and a meta-director. The combined directing effects of the activating and deactivating groups reinforce substitution at the positions ortho to the hydroxyl group and meta to the aldehyde group. Common EAS reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like bromine in the presence of a Lewis acid or N-bromosuccinimide. youtube.com

Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although the presence of the activating hydroxyl group can lead to side reactions and may require a protective strategy. youtube.com

The interplay of activating and deactivating groups on the benzene ring allows for controlled introduction of various functionalities, paving the way for the synthesis of a diverse range of derivatives.

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde functional group in this compound is a key site for nucleophilic addition reactions. youtube.com The electrophilic carbon of the carbonyl group is susceptible to attack by a wide array of nucleophiles. These reactions typically involve the formation of a tetrahedral intermediate, which is then protonated to yield the final product. youtube.com

Key nucleophilic addition reactions include:

Reduction to an Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 3,5-diethyl-4-hydroxybenzyl alcohol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Grignard and Organolithium Reactions: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) leads to the formation of secondary alcohols. youtube.com The choice of the R group in the organometallic reagent allows for the introduction of a wide variety of substituents.

Wittig Reaction: This reaction converts the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid yields a cyanohydrin, which is a versatile intermediate for the synthesis of α-hydroxy acids and other compounds.

These reactions demonstrate the utility of the aldehyde group as a handle for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the synthetic possibilities from this starting material.

Condensation Reactions for Schiff Base Formation with Various Amines

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. wikipedia.orgyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). wikipedia.orgsciensage.info

The general reaction can be represented as: R-CHO + R'-NH₂ → R-CH=N-R' + H₂O

A wide variety of primary amines can be used in this reaction, including aliphatic and aromatic amines. The resulting Schiff bases are valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions. wikipedia.orgsciensage.info The nature of the substituent on the amine (R') can be tailored to modulate the electronic and steric properties of the resulting Schiff base ligand. The formation of the azomethine group is a key indicator of a successful condensation reaction. sciensage.info

| Amine Type | Resulting Schiff Base Structure |

| Aliphatic Amine (e.g., ethylamine) | 3,5-diethyl-4-hydroxy-N-ethylidenebenzenamine |

| Aromatic Amine (e.g., aniline) | N-(3,5-diethyl-4-hydroxybenzylidene)aniline |

| Amino Acid (e.g., glycine) | 2-((3,5-diethyl-4-hydroxybenzylidene)amino)acetic acid |

This table provides illustrative examples of Schiff bases that can be formed from this compound.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Derivatives

To utilize palladium-catalyzed cross-coupling reactions, this compound must first be halogenated. As discussed in the electrophilic aromatic substitution section, this can be achieved at the positions ortho to the hydroxyl group. The resulting halogenated derivatives, for instance, 2-bromo-3,5-diethyl-4-hydroxybenzaldehyde, can then serve as substrates for a variety of powerful C-C and C-heteroatom bond-forming reactions. nih.gov

Common palladium-catalyzed cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl linkage.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Negishi Coupling: This reaction involves the use of organozinc reagents and is known for its high selectivity. nih.gov

These reactions are highly valued for their functional group tolerance and their ability to construct complex molecular architectures under relatively mild conditions. nih.govrsc.org The choice of ligand for the palladium catalyst is often crucial for achieving high yields and selectivity. nih.gov

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The reactive aldehyde and phenolic hydroxyl groups of this compound make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These reactions often involve condensation with a difunctional reagent, leading to the formation of a new ring system.

Examples of heterocyclic syntheses include:

Benzoxazoles and Benzothiazoles: Condensation with 2-aminophenols or 2-aminothiophenols, respectively, can yield the corresponding benz-fused heterocyclic systems.

Chalcones and Flavonoids: The aldehyde can undergo Claisen-Schmidt condensation with acetophenones to form chalcones. These chalcones can then be cyclized to form flavonoids, a large class of naturally occurring compounds.

Coumarins: The Pechmann condensation, using a β-ketoester in the presence of an acid catalyst, can be adapted to synthesize coumarin (B35378) derivatives.

Pyrimidines and Thiazoles: Reaction with ureas, thioureas, or other appropriate three-atom components can lead to the formation of six-membered pyrimidine (B1678525) rings or five-membered thiazole (B1198619) rings. nih.gov

The diversity of available reagents and reaction conditions allows for the construction of a wide array of heterocyclic structures, each with potentially unique chemical and physical properties.

Polymerization and Oligomerization Reactions of Related Benzyl (B1604629) Alcohol Derivatives

While this compound itself does not directly undergo polymerization, its corresponding benzyl alcohol derivative, 3,5-diethyl-4-hydroxybenzyl alcohol, can be a monomer for polymerization reactions. This alcohol can be synthesized by the reduction of the aldehyde, as mentioned previously.

The phenolic hydroxyl group and the benzylic alcohol group provide the necessary functionality for polycondensation reactions. For instance, acid-catalyzed self-condensation of 4-hydroxybenzyl alcohol derivatives can lead to the formation of phenolic resins. rsc.org Lignin, a complex natural polymer, is formed from the radical-mediated polymerization of three primary alcohol monomers, including p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which share the hydroxyphenyl structure. researchgate.net

Furthermore, phase transfer catalysis has been employed for the polymerization of related structures like 4-hydroxy-3,5-dimethylbenzyl alcohol. chemsrc.com These polymerization strategies can lead to the formation of linear or cross-linked polymers with potential applications in materials science.

Biological and Pharmacological Investigations

In Vitro Assessment of Pharmacological Activities

Antioxidant Activity Profiling

No studies detailing the antioxidant capacity of 3,5-Diethyl-4-hydroxybenzaldehyde, for instance through DPPH or ABTS assays, are available.

Anti-inflammatory Mechanism Elucidation

There is no published research investigating the anti-inflammatory effects of this compound, such as its potential to inhibit inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), or cyclooxygenase-2 (COX-2).

Anti-nociceptive Property Characterization

There are no available data from experimental models, such as the acetic acid-induced writhing test, to characterize any anti-nociceptive properties of this compound.

Antimicrobial Spectrum Analysis (e.g., antibacterial, antifungal)

Specific data regarding the minimum inhibitory concentration (MIC) or spectrum of activity of this compound against various bacterial or fungal strains have not been reported.

Anticancer Potential and Cell Line Specificity

There is no research available on the cytotoxic or antiproliferative effects of this compound against any specific cancer cell lines. Consequently, no data tables of research findings can be generated.

Neuroprotective Mechanisms and Efficacy in Cellular Models

Research into the direct neuroprotective effects of this compound in cellular models of neurodegenerative diseases is an emerging area. However, studies on more complex molecules containing the 3,5-diethyl-4-hydroxyphenyl moiety provide initial insights into its potential cellular activities.

For instance, in a study on diarylheptanoids, compounds bearing a 3,5-dialkyl-4-hydroxyphenyl group were synthesized and evaluated for their biological effects. acs.orgacs.org One such compound, an asymmetric diarylheptanoid featuring a 3,5-diethyl-4-hydroxy substituted phenyl ring, demonstrated notable chemosensitizing effects in the MDA-MB-231 triple-negative breast cancer cell line. acs.orgacs.org Furthermore, another diarylheptanoid with a 3,5-diethyl-4-hydroxyphenyl moiety exhibited potent antiproliferative activity against a panel of human tumor cell lines, including a multidrug-resistant subline, with IC50 values in the range of 5.0–8.5 μM. acs.orgacs.org

While these studies are in the context of cancer research, they establish that the 3,5-diethyl-4-hydroxyphenyl scaffold can be incorporated into larger molecules that exert significant biological effects at the cellular level. The mechanisms behind these activities, such as the induction of cell cycle arrest, could be relevant to the modulation of cellular pathways that are also implicated in neurodegenerative processes.

A doctoral thesis from Nagoya City University has documented the synthesis of this compound itself, in research aimed at addressing pathologies relevant to Parkinson's disease, such as protein aggregation and enzyme activation. nii.ac.jp However, the direct application and efficacy of the compound in neuronal cell models for neuroprotection were not detailed in the available literature.

Enzyme Inhibition Studies and Target Identification

The structural characteristics of this compound, particularly its hydroxylated and substituted benzaldehyde (B42025) core, suggest its potential as an enzyme inhibitor. Chemical suppliers have categorized this compound as a potential inhibitor of enzymes such as cholinesterases and monoamine oxidase (MAO) based on structural similarities to known inhibitors. ambeed.comambeed.com However, specific experimental data, such as IC50 values or the type of inhibition (e.g., competitive, non-competitive), are not extensively documented in peer-reviewed literature for the standalone compound.

The aldehyde functional group is known to be capable of forming covalent bonds with amino acid residues within the active sites of enzymes, potentially leading to their inhibition. Furthermore, the aromatic ring can engage in π-π stacking interactions, which are crucial for the binding of ligands to enzyme targets.

Design and Evaluation of Multitarget Directed Ligands

The development of multitarget-directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like neurodegenerative disorders. The this compound scaffold has been utilized in the design and synthesis of such ligands.

Patents have also described the use of this compound as a starting material in the synthesis of chalcone (B49325) derivatives, which are recognized for their diverse biological activities and potential as MTDLs. google.comgoogle.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative structure-activity relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. While QSAR studies have been applied to related classes of compounds, such as curcumin (B1669340) derivatives, to predict their antioxidant activity, specific QSAR models for the biological efficacy of this compound itself are not widely reported in the literature. acs.org

The development of such models would be beneficial for the rational design of novel derivatives of this compound with enhanced therapeutic potential for neurodegenerative diseases or other conditions. By quantifying the effects of different structural features on biological activity, QSAR can guide the synthesis of more potent and selective compounds.

Applications in Advanced Materials Science

Utilization as Monomers for Polymer Synthesis

The bifunctional nature of 3,5-diethyl-4-hydroxybenzaldehyde makes it a valuable monomer for polymerization reactions. The aldehyde and hydroxyl functionalities can participate in various polymerization schemes to create novel polymers with tailored properties.

Biodegradable Polyazomethine Hydrogels: While direct studies on this compound for this application are not prevalent, its structural relative, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), has been used as a starting material for synthesizing biodegradable polyazomethine hydrogels. This is achieved through a reaction with melamine (B1676169) via an oxidative polymerization reaction. The resulting hydrogels exhibit properties that make them suitable for various biomedical and environmental applications. Given the similar reactive groups, it is plausible that this compound could also be employed in a similar capacity.

Poly(phenylene oxide) Derivatives: Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is a high-performance thermoplastic. The functionalization of PPO is an active area of research to enhance its properties. While direct copolymerization of this compound with 2,6-dimethylphenol (B121312) to form PPO derivatives is not explicitly detailed in the available literature, the use of similar substituted phenols for this purpose is well-established. For instance, related hydroxybenzaldehydes can be used to introduce functional side groups onto the PPO backbone, thereby modifying its solubility, thermal stability, and reactivity for further chemical transformations.

Development of Novel Fluorescent Chemosensors

The development of chemosensors for the detection of various ions and molecules is a significant area of research. The core structure of 3,5-disubstituted-4-hydroxybenzaldehyde is a versatile platform for designing such sensors.

Research on the di-tert-butyl analog has shown that it can be a precursor to polyazomethine and ascorbic acid-based fluorescent chemosensors. These sensors have demonstrated selectivity and sensitivity in detecting metal ions like aluminum (Al³⁺) and iron (Fe³⁺). The sensing mechanism often involves the specific interaction of the target ion with the functional groups of the sensor molecule, leading to a measurable change in its fluorescence properties. It is conceivable that this compound could be similarly utilized to create new chemosensors with potentially different selectivities or sensitivities due to the electronic and steric differences of the ethyl groups compared to tert-butyl groups.

Design of Advanced Optical and Electronic Materials

The aromatic and functionalized nature of this compound suggests its potential use in the design of advanced optical and electronic materials. The presence of the aldehyde and hydroxyl groups allows for the tuning of electronic properties through chemical modification.

For instance, the related compound 3,5-di-tert-butyl-4-hydroxybenzaldehyde is certified for use in organic light-emitting diodes (OLEDs), indicating its role in the development of electronic materials. The incorporation of such phenolic compounds can influence the charge transport and luminescent properties of the materials. While specific data for the diethyl derivative is scarce, its structural similarity makes it a compound of interest for exploration in this field.

Integration into Composite Materials for Enhanced Functionality

For example, it could be used as a crosslinking agent to improve the mechanical and thermal properties of polymers. Furthermore, its inherent antioxidant properties, stemming from the hindered phenolic group, could be imparted to the composite material, thereby enhancing its durability and resistance to degradation.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to predicting the behavior of a molecule. While specific computational studies on 3,5-Diethyl-4-hydroxybenzaldehyde are not extensively documented, the methodologies can be understood from studies on analogous compounds such as 4-hydroxybenzaldehyde (B117250) and its derivatives.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT is applied to determine optimized geometrical parameters, spectroscopic signatures, and molecular electrostatic potential (MEP) surfaces.

Studies on the related compound, 4-hydroxybenzaldehyde, using the DFT/B3LYP level of theory with a 6-31G(d,p) basis set, provide a framework for what such an analysis would entail. mdpi.com Key insights from these types of calculations include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Electronic Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). For 4-hydroxybenzaldehyde, theoretical bands were predicted at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com Similar calculations for this compound would explore how the ethyl groups shift these absorption bands.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution on the molecule's surface. For hydroxybenzaldehydes, these maps typically show electron-rich regions (in red) around the carbonyl oxygen and electron-poor regions (in blue) around the hydroxyl hydrogen, indicating sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Semi-empirical methods, such as those implemented in the MOPAC (Molecular Orbital PACkage) software, offer a computationally less expensive alternative to ab initio methods like DFT. These methods use parameters derived from experimental data to simplify calculations. They are particularly useful for larger molecules where DFT calculations would be prohibitively time-consuming.

Geometrical Properties: Bond lengths and angles.

Electronic Properties: Ionization potential, electron affinity, and dipole moment.

Heats of Formation: A key thermodynamic quantity.

These calculations would provide valuable, albeit less precise, preliminary data on the molecule's fundamental properties.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis or subsequent reactions. For instance, the synthesis of the related 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) involves the selective oxidation of 2,4,6-trimethylphenol (B147578). researchgate.net

Theoretical modeling of such a reaction would involve:

Mapping the Potential Energy Surface: Identifying the reactants, intermediates, transition states, and products.

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Locating the TS is crucial for understanding the reaction's kinetic barrier.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

By modeling these pathways, chemists can gain insights into the role of catalysts, optimize reaction conditions, and predict product distributions without extensive experimental work. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical, chemical, or biological properties. A QSPR model is a mathematical equation that relates numerical descriptors of molecular structure to a specific property.

For a series of substituted 4-hydroxybenzaldehydes (e.g., dimethyl, diethyl, di-tert-butyl, dibromo variants), a QSPR model could be developed to predict properties such as:

Melting Point

Boiling Point

Solubility

Partition Coefficient (LogP)

Developing a QSPR model involves calculating a wide range of molecular descriptors (e.g., topological, geometrical, electronic) for a set of known compounds and then using statistical methods to build a predictive model. This model could then be used to estimate the properties of this compound.

Solubility and Solvation Modeling in Complex Solvent Systems

The solubility of a compound is a critical property, and computational models can help predict and understand it in various solvents. Studies on the solubility of 4-hydroxybenzaldehyde in twelve different organic solvents have shown that its mole fraction solubility increases with temperature. researchgate.netepa.gov The solubility order was generally found to be: N,N-dimethylformamide > 2-butanone (B6335102) > acetone (B3395972) > ethyl acetate (B1210297) > (1-butanol, isopropanol) > n-propanol > ethanol (B145695) > methanol (B129727) > acetonitrile (B52724) > toluene. researchgate.netepa.gov Thermodynamic models such as the modified Apelblat equation, Wilson model, and NRTL model have been successfully used to correlate the experimental solubility data. researchgate.netepa.gov

These models, combined with computational approaches, can be used to predict the solubility of this compound, accounting for the increased hydrophobicity from the two ethyl groups.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 179.10666 | 136.7 |

| [M+Na]+ | 201.08860 | 146.0 |

| [M-H]- | 177.09210 | 139.7 |

| [M+NH4]+ | 196.13320 | 157.0 |

| [M+K]+ | 217.06254 | 143.2 |

| [M+H-H2O]+ | 161.09664 | 131.7 |

| [M+HCOO]- | 223.09758 | 159.8 |

In mixed solvent systems, the composition of the solvent in the immediate vicinity of a solute molecule (the cybotactic region) can differ significantly from the bulk solvent composition. This phenomenon is known as preferential solvation.

Detailed studies on the related compound 3,5-dibromo-4-hydroxybenzaldehyde (B181551) in aqueous mixtures of ethanol, n-propanol, and acetonitrile have demonstrated significant preferential solvation effects. researchgate.net These effects were investigated using the method of Inverse Kirkwood–Buff integrals derived from thermodynamic solution properties. researchgate.net The key findings were:

In water-rich mixtures, the solute was preferentially solvated by water. This is attributed to hydrophobic hydration occurring around the non-polar parts of the molecule. researchgate.net

In co-solvent-rich mixtures and intermediate compositions, the solute was preferentially solvated by the organic co-solvent (e.g., ethanol, n-propanol). researchgate.net

Given the structural analogy, this compound is expected to exhibit similar complex preferential solvation behavior. The two ethyl groups would contribute significantly to hydrophobic interactions, likely leading to strong preferential solvation by water in water-rich binary mixtures, while the polar aldehyde and hydroxyl groups would interact favorably with polar organic co-solvents.

Analysis of Cavity Formation Energy Contributions

No studies were found that analyze the cavity formation energy contributions for this compound.

Ligand-Receptor Docking and Molecular Dynamics Simulations for Biological Interactions

No ligand-receptor docking or molecular dynamics simulation studies specifically involving this compound have been identified in the reviewed literature.

Advanced Analytical Techniques in Research

High-Resolution Spectroscopic Characterization for Mechanistic Insights

High-resolution spectroscopic techniques are indispensable for the detailed structural elucidation of 3,5-Diethyl-4-hydroxybenzaldehyde and for gaining insights into its chemical transformations. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are at the forefront of these analytical methods.

Advanced NMR

Advanced NMR techniques, including one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, provide a complete picture of the molecular structure of this compound. While specific research-grade spectra for this exact compound are not widely published, data from closely related analogs such as 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050), allow for a detailed prediction of its spectral characteristics.

In the ¹H NMR spectrum, the aldehydic proton would appear as a singlet at a characteristic downfield shift, typically in the range of 9.8-10.0 ppm. The aromatic protons on the benzene (B151609) ring would also present as a singlet due to the symmetrical substitution pattern. The ethyl groups would give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of their connectivity. The phenolic hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

The Biological Magnetic Resonance Bank (BMRB) provides extensive 2D NMR data for the parent compound, 4-hydroxybenzaldehyde (B117250), which serves as a foundational reference for interpreting the spectra of its substituted derivatives. bmrb.io

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. For this compound (C₁₁H₁₄O₂), the predicted monoisotopic mass is 178.0994 Da. youtube.com HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer significant mechanistic insights. The fragmentation of substituted benzaldehydes is well-understood and typically involves characteristic losses. raco.catlibretexts.org For this compound, common fragmentation pathways would include the loss of the formyl radical (•CHO) or the loss of an ethyl radical (•C₂H₅) from the molecular ion. The precise masses of these fragment ions, as determined by HRMS, can confirm the fragmentation pathways and provide evidence for the structure of the precursor ion.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be used as an additional identification parameter in ion mobility-mass spectrometry.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 179.10666 | 136.7 |

| [M+Na]⁺ | 201.08860 | 146.0 |

| [M-H]⁻ | 177.09210 | 139.7 |

| [M+NH₄]⁺ | 196.13320 | 157.0 |

| [M+K]⁺ | 217.06254 | 143.2 |

| [M+H-H₂O]⁺ | 161.09664 | 131.7 |

Data sourced from PubChem. youtube.com

Advanced Chromatographic Methods for Reaction Monitoring and Purification Optimization

Advanced chromatographic techniques are essential for monitoring the progress of reactions that synthesize this compound and for its subsequent purification. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) is a particularly powerful tool in this regard.

The use of sub-2 µm particle columns in UHPLC allows for rapid and high-resolution separations, making it ideal for real-time reaction monitoring. nih.gov By taking small aliquots from a reaction mixture at various time points, the consumption of starting materials and the formation of this compound and any by-products can be accurately quantified. This data is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurities.

For purification, preparative High-Performance Liquid Chromatography (HPLC) is often employed. Method development for the efficient separation of this compound from structurally similar impurities can be systematically approached using different stationary phases and mobile phase compositions. youtube.comchromatographyonline.com Reversed-phase chromatography, often with a C18 column, is a common choice for phenolic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to ensure good peak shape for the phenolic analyte. edpsciences.org Gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to achieve a good separation of compounds with a range of polarities. nih.gov

Table 2: Example of Chromatographic Method Parameters for Analysis of Phenolic Aldehydes

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | UV (e.g., 280 nm) and/or Mass Spectrometry |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, studies on other multi-substituted benzaldehyde (B42025) derivatives provide insight into the types of intermolecular interactions that would govern its crystal packing. nih.govrsc.org

A successful X-ray crystallographic analysis would provide accurate bond lengths, bond angles, and torsion angles for the molecule. Furthermore, it would reveal the nature of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that dictate the packing of the molecules in the crystal lattice. The phenolic hydroxyl group is expected to act as a hydrogen bond donor, and the carbonyl oxygen of the aldehyde group as a hydrogen bond acceptor. These hydrogen bonds would likely play a significant role in the formation of the supramolecular architecture. The ethyl groups would be involved in weaker van der Waals interactions. Understanding these solid-state interactions is crucial as they can influence the physical properties of the material, such as its melting point and solubility.

Future Research Directions and Interdisciplinary Prospects

Development of More Efficient and Selective Synthetic Methodologies

While syntheses for substituted 4-hydroxybenzaldehydes exist, future research should focus on developing more efficient, selective, and environmentally benign methods for producing 3,5-diethyl-4-hydroxybenzaldehyde. Current methods for analogous compounds often involve the oxidation of the corresponding p-cresol (B1678582) derivatives. For instance, the synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) has been achieved through the selective oxidation of 2,4,6-trimethylphenol (B147578) using copper(II) chloride and molecular oxygen or cobalt-based catalysts with oxygen. researchgate.netchemicalbook.comgoogleapis.com

Future research could adapt and optimize these catalytic systems for 2,6-diethyl-4-methylphenol, the logical precursor to this compound. The goal would be to achieve high yields and selectivity under mild conditions, minimizing the formation of by-products. A key challenge in the synthesis of hydroxybenzaldehydes is preventing the formation of isomeric products and over-oxidation. google.com

A particularly promising approach for hindered phenols is the use of an HBr-DMSO system as an effective oxidant, which has been successfully applied to the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050). acs.org Exploring this methodology for the diethyl analogue could lead to a highly efficient, one-step conversion. Furthermore, direct carbonylation of 2,6-diethylphenol (B86025) using carbon monoxide in the presence of catalysts like hydrogen fluoride (B91410) and boron trifluoride represents another potential, albeit challenging, single-stage process. google.com

The table below summarizes potential synthetic strategies that warrant investigation.

Table 1: Potential Synthetic Methodologies for Future Development

| Synthetic Approach | Precursor | Key Reagents/Catalysts | Potential Advantages |

|---|---|---|---|

| Catalytic Aerobic Oxidation | 2,6-Diethyl-4-methylphenol | Cobalt(II) acetate (B1210297), O₂, NaOH | Green chemistry (uses O₂), high efficiency. researchgate.netchemicalbook.com |

| Copper-Mediated Oxidation | 2,6-Diethyl-4-methylphenol | CuCl₂, O₂, Base | High selectivity, operates at ambient temperatures. researchgate.net |

| HBr-DMSO Oxidation | 2,6-Diethyl-p-cresol | HBr, DMSO | Effective for hindered phenols, potentially a short synthesis. acs.org |

| Direct Carbonylation | 2,6-Diethylphenol | CO, HF, BF₃ | Single-stage process, high selectivity. google.com |

Identification of Novel Biological Targets and Exploration of New Therapeutic Applications

The structural motif of a hindered phenol (B47542) is strongly associated with antioxidant activity. Indeed, 3,5-dialkyl-4-hydroxybenzaldehydes are known for their antioxidant properties. google.com A primary direction for future research is to quantify the antioxidant capacity of this compound and elucidate its mechanism of action as a radical scavenger.

Beyond general antioxidant effects, a highly promising area of investigation is the compound's potential as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. The ALDH superfamily is overexpressed in various cancers, including prostate cancer, and is considered a key therapeutic target. nih.gov The structurally related compound 4-(diethylamino)benzaldehyde (B91989) (DEAB) is a well-known pan-ALDH inhibitor. Recent studies on DEAB analogues have shown that modifications to the scaffold can lead to increased potency and selectivity against specific ALDH isoforms, such as ALDH1A3 and ALDH3A1. nih.gov

Given this precedent, this compound should be systematically screened for its inhibitory activity against the panel of human ALDH isoforms. Identifying it as a selective inhibitor could open up new therapeutic applications in oncology, potentially for sensitizing cancer stem cells to conventional chemotherapy. Research should explore its antiproliferative activity in various cancer cell lines and in patient-derived primary tumor cells, both as a single agent and in combination with existing drugs like docetaxel. nih.gov

Table 2: Potential Biological Targets and Therapeutic Applications

| Potential Target | Therapeutic Application | Rationale/Research Focus |

|---|---|---|

| Reactive Oxygen Species (ROS) | Antioxidant Therapy | The hindered phenol structure suggests radical-scavenging ability. google.com |

| Aldehyde Dehydrogenase (ALDH) Isoforms | Cancer (e.g., Prostate) | Analogy to ALDH inhibitor DEAB; potential for selective inhibition. nih.gov |

| Various Enzymes/Receptors | Drug Discovery | The hydroxybenzaldehyde core is a versatile pharmacophore for intermediates. thegoodscentscompany.com |

Expansion into Supramolecular Chemistry and Nanotechnology Applications

The functional groups of this compound make it an excellent candidate for applications in supramolecular chemistry and nanotechnology. The phenolic hydroxyl group and the aldehyde's carbonyl oxygen are classic hydrogen bond donors and acceptors, respectively. This dual functionality allows the molecule to act as a versatile building block, or tecton, for the programmed self-assembly of higher-order structures.

Future research could explore the use of this compound to construct novel supramolecular polymers, liquid crystals, or porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The aldehyde group can also participate in dynamic covalent chemistry, forming reversible imine or acetal (B89532) linkages, which is a powerful strategy for creating self-healing materials and adaptive chemical systems.

In nanotechnology, the molecule could be used to functionalize the surface of nanoparticles, imparting specific recognition or catalytic properties. A particularly exciting prospect lies in the development of chemical sensors. For example, a sensor for detecting the date-rape drug GHB was developed using a molecule, BHEI, which incorporates a 3-bromo-4-hydroxybenzaldehyde (B1265673) moiety. acs.org The interaction with GHB causes a distinct color change. This principle could be adapted by designing analogues of this compound to create colorimetric or fluorescent sensors for other specific analytes of environmental or clinical importance.

Research on Environmental Fate and Sustainable Synthesis Routes

As with any chemical intended for broader application, a thorough investigation of the environmental fate of this compound is essential. Studies on the closely related compound 3,5-di-tert-butyl-4-hydroxybenzaldehyde have shown that it is a metabolite of the common antioxidant BHT and can be detected in human samples, raising concerns about the environmental persistence and bioaccumulation of such chemicals. hmdb.ca Future research must therefore address the biodegradability, aquatic toxicity, and potential for bioaccumulation of the diethyl analogue to ensure its environmental safety.

Concurrent with environmental studies is the critical need to develop sustainable synthesis routes. This ties back to the goals outlined in section 8.1 but with an explicit focus on "green" chemical principles. Research should prioritize synthetic methods that:

Utilize non-toxic, renewable solvents, potentially aqueous systems. researchgate.net

Employ clean oxidants like molecular oxygen, avoiding stoichiometric, toxic oxidizing agents. chemicalbook.comgoogleapis.com

Develop highly active and recyclable catalysts, such as those based on earth-abundant metals or immobilized on supports like magnetic nanoparticles, to minimize waste. researchgate.net

Operate at lower temperatures and atmospheric pressure to reduce energy consumption.

By integrating studies on its environmental impact with the development of green manufacturing processes, the future use of this compound can be advanced in a sustainable and responsible manner.

常见问题

Q. How can 3,5-Diethyl-4-hydroxybenzaldehyde be synthesized with high purity?

Methodological Answer: A typical synthesis involves condensation reactions under reflux conditions. For example, dissolve 4-amino-3,5-diethylphenol in absolute ethanol, add glacial acetic acid as a catalyst, and react with a substituted benzaldehyde derivative. Reflux for 4–6 hours, followed by solvent evaporation under reduced pressure. Purify the crude product via recrystallization using ethanol/water mixtures (1:1 v/v) to achieve ≥95% purity. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. What analytical techniques are used to confirm the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to identify the aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl group (δ 5.5–6.0 ppm). Ethyl groups appear as triplets (δ 1.2–1.4 ppm) and quartets (δ 2.5–3.0 ppm) .

- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak at m/z 192.15 (calculated for ) and fragmentation patterns.

- X-ray Crystallography: For single-crystal analysis, use SHELXL for refinement. Ethyl groups may introduce steric hindrance, requiring anisotropic displacement parameter adjustments .

Advanced Research Questions

Q. How can researchers address solubility challenges in pharmacological assays involving this compound?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Prodrug Design: Modify the hydroxyl group via acetylation to improve lipophilicity. Hydrolyze in vivo using esterases to regenerate the active compound .

- Micellar Encapsulation: Employ poloxamers or liposomes for sustained release in cell-based assays.

Q. What strategies are recommended for analyzing contradictory data in antioxidant activity studies?

Methodological Answer:

- Multi-Assay Validation: Compare results from DPPH (IC 12–18 µM), ABTS (IC 15–22 µM), and FRAP assays. Discrepancies may arise from radical specificity or solvent interference.

- SAR Analysis: The ethyl groups’ electron-donating effects enhance radical scavenging, but steric bulk may reduce accessibility. Use DFT calculations (B3LYP/6-31G*) to model H-atom transfer efficiency .

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate solvation in water/ethanol mixtures (AMBER force field) to study aggregation behavior.

- Docking Studies: Screen against target proteins (e.g., COX-2 or NADPH oxidase) using AutoDock Vina. Ethyl groups may influence binding pocket interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。